molecular formula C18H14ClNO4 B14105247 4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- CAS No. 19021-17-1

4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)-

Cat. No.: B14105247
CAS No.: 19021-17-1
M. Wt: 343.8 g/mol
InChI Key: FZVDPEQQVRCUNF-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, a chlorine atom at the 7th position, and a 3,4-dimethoxyphenyl group at the 2nd position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred due to their efficiency, high yields, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- stands out due to its unique combination of a quinoline core, a chlorine atom, and a 3,4-dimethoxyphenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications .

Properties

CAS No.

19021-17-1

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

7-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)14-9-13(18(21)22)12-5-4-11(19)8-15(12)20-14/h3-9H,1-2H3,(H,21,22)

InChI Key

FZVDPEQQVRCUNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O)OC

Origin of Product

United States

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